molecular formula C12H17NO B14169395 N-ethyl-4-propan-2-ylbenzamide CAS No. 6955-05-1

N-ethyl-4-propan-2-ylbenzamide

Cat. No.: B14169395
CAS No.: 6955-05-1
M. Wt: 191.27 g/mol
InChI Key: SQHUAFXTZHJUAQ-UHFFFAOYSA-N
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Description

N-ethyl-4-propan-2-ylbenzamide is a chemical compound offered for research and development purposes. Benzamides are recognized in scientific literature as privileged structures in medicinal chemistry, serving as important building blocks for the synthesis of more complex molecules . The amide functional group is known for its ability to participate in hydrogen bonding, which is a critical interaction in the stabilization of biomolecular structures and in the binding of bioactive compounds to their molecular targets . Researchers investigate related benzamide derivatives for their potential interactions with enzymes and receptors, exploring applications in various therapeutic areas . The structure of this compound, which includes substitution on the nitrogen atom of the amide group and on the phenyl ring, makes it a valuable intermediate for further chemical exploration and for establishing structure-activity relationships (SAR) in drug discovery efforts . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6955-05-1

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-ethyl-4-propan-2-ylbenzamide

InChI

InChI=1S/C12H17NO/c1-4-13-12(14)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,13,14)

InChI Key

SQHUAFXTZHJUAQ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)C(C)C

Origin of Product

United States

Molecular Structure and Spectroscopic Elucidation of N Ethyl 4 Propan 2 Ylbenzamide and Analogues

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to deducing the molecular structure of N-ethyl-4-propan-2-ylbenzamide and its analogues. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman Spectroscopy, and Mass Spectrometry (MS) provide complementary information to confirm the identity and purity of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, the expected ¹H and ¹³C NMR spectra would feature characteristic signals for the N-ethyl group, the 4-isopropylbenzyl moiety, and the amide functionality.

Based on analogues, the ¹H NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the N-ethyl group. The isopropyl group at the 4-position of the aromatic ring would present as a doublet for the two methyl groups and a septet for the methine proton. The aromatic protons would appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The amide N-H proton typically appears as a broad singlet or a triplet, with its chemical shift being solvent-dependent.

The ¹³C NMR spectrum would complement this, showing distinct signals for the ethyl and isopropyl carbons, four signals for the aromatic carbons (two for the substituted carbons and two for the unsubstituted carbons), and a signal for the carbonyl carbon of the amide group, typically in the range of δ 165–170 ppm. scispace.com

2D-NMR experiments like COSY (Correlation Spectroscopy) would confirm the coupling between protons on adjacent carbons, for instance, within the ethyl and isopropyl groups. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations, definitively connecting the substituent groups to the benzamide (B126) core.

Table 1: Representative ¹H and ¹³C NMR Data for Benzamide Analogues

Compound Nucleus Chemical Shift (δ, ppm) and Multiplicity Reference
N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide ¹H 8.17 (d, 1H, NH, J = 6.8 Hz), 7.20-7.80 (m, 5H, Ar), 6.83 (s, 1H, Ar), 4.30-4.40 (m, 1H, CHCH₃), 3.83 (s, 6H, OCH₃), 2.78 (d, 2H, CH₂), 2.45 (s, 3H, COCH₃), 1.20 (d, 3H, CHCH₃) researchgate.net
¹³C 202.6 (COPh), 186.0 (COCH₃), 152.2, 134.7, 134.0, 130.9, 128.3, 126.9, 113.8, 111.9 (Ar-C), 56.0, 55.8 (OCH₃), 47.9 (CH), 38.6 (CH₂), 29.9 (COCH₃), 19.8 (CH₃) researchgate.net
2,4,6-trimethyl-N-(propan-2-yl)benzamide (Typical Ranges) ¹H 7.8–8.2 (CONH), 2.3–2.5 (Aromatic CH₃), 1.2–1.4 (Isopropyl CH₃)

| N-Methylbenzamide | ¹³C | 167.7 (C=O), 134.5 (Ar-C), 131.2 (Ar-CH), 128.4 (Ar-CH), 127.0 (Ar-CH), 26.7 (CH₃) | chemicalbook.com |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides key information on the functional groups present in a molecule. For this compound, the IR and Raman spectra are expected to show characteristic bands for the amide and alkyl groups.

A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the secondary amide is typically observed in the IR spectrum around 1630–1680 cm⁻¹. Another key band is the N-H stretching vibration, which appears as a sharp peak in the region of 3300–3500 cm⁻¹. The N-H bending vibration (Amide II band) is usually found near 1510–1550 cm⁻¹. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule are expected just above and below 3000 cm⁻¹, respectively.

Raman spectroscopy provides complementary data. For instance, in the Raman spectrum of N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide, a band for the C=O group was observed at 1675 cm⁻¹. researchgate.net

Table 2: Key IR Absorption Bands for Benzamide Analogues

Compound Functional Group Wavenumber (cm⁻¹) Reference
N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide N-H stretch 3327 researchgate.net
C-H stretch (aliphatic) 2960 researchgate.net
C=O stretch (amide) 1629 researchgate.net
C-N stretch 1567, 1521 researchgate.net
2,4,6-trimethyl-N-(propan-2-yl)benzamide (Typical Ranges) C=O stretch ~1650–1680

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₂H₁₇NO), the molecular weight is 191.27 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺). Common fragmentation patterns for benzamides include the cleavage of the C-N bond and the C-C bond adjacent to the carbonyl group. For the analogue N-ethylbenzamide, the mass spectrum is well-documented. nist.gov The fragmentation of this compound would be expected to yield characteristic ions, such as the 4-isopropylbenzoyl cation and fragments arising from the loss of the ethyl group.

Crystallographic Analysis and Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly documented, the principles of its solid-state structure can be inferred from studies on analogous benzamides. eurjchem.com

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The solid-state structure of benzamides is heavily influenced by intermolecular interactions. The most significant of these is the hydrogen bond between the amide N-H group of one molecule and the carbonyl C=O group of a neighboring molecule. This interaction typically leads to the formation of dimers or extended chains, which are fundamental motifs in the crystal packing of primary and secondary benzamides.

In the case of this compound, molecules would be expected to form centrosymmetric dimers via N-H···O hydrogen bonds. These dimers then pack into a three-dimensional lattice. The packing is further stabilized by weaker interactions, such as van der Waals forces from the ethyl and isopropyl groups.

Pi-stacking interactions between the aromatic rings of adjacent molecules can also play a role in stabilizing the crystal structure. These interactions involve the overlap of the π-electron systems of the benzene rings. The interplay between strong hydrogen bonds and weaker pi-stacking and van der Waals forces dictates the final crystal packing and can lead to polymorphism, where a compound can exist in multiple crystalline forms.

Table 3: Mentioned Compounds

Compound Name
This compound
N-ethylbenzamide
N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide
2,4,6-trimethyl-N-(propan-2-yl)benzamide
N-Methylbenzamide
N,N-Bis(propan-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
4-(Piperidin-4-yl)-N-(propan-2-yl)benzamide
N-Cyclohexyl-3-fluorobenzamide
bis(4-bromo-N-(di-n-butylcarbamothioyl)benzamido) copper(II)

Conformational Analysis and Isomerism in Benzamide Derivatives

The spatial arrangement of atoms and the existence of isomers are critical to understanding the chemical and physical properties of benzamide derivatives. The structure of this compound, featuring a secondary amide linkage and a substituted aromatic ring, gives rise to complex conformational behaviors, primarily centered around the amide bond and the bond connecting the carbonyl group to the benzene ring.

Rotational Isomerism around the Amide Bond (C-N)

The amide bond in this compound possesses a significant partial double bond character due to resonance between the lone pair of electrons on the nitrogen atom and the carbonyl group's pi-system. This restricts free rotation around the C-N bond, leading to the existence of cis and trans planar conformers. mdpi.com For secondary amides, the trans conformation, where the substituents on the nitrogen and carbonyl carbon are on opposite sides of the C-N bond, is generally more stable than the cis conformation due to reduced steric hindrance. iucr.org In the case of this compound, the trans isomer, with the ethyl group and the aromatic ring positioned on opposite sides, is expected to be the predominant form.

The energy barrier for rotation around the amide bond is substantial, typically in the range of 54–84 kJ/mol, which can make the interconversion between cis and trans isomers slow enough to be observed on the NMR timescale. iucr.org Theoretical studies on secondary amides have detailed the isomerization pathways, identifying two distinct transition states (TSsyn and TSanti). nih.gov The process involves not just rotation around the C-N bond (ω dihedral angle) but also a change in the planarity of the amide nitrogen. nih.gov

Conformational Preferences due to Ring-Carbonyl Rotation

Rotation around the single bond connecting the aromatic ring and the carbonyl group (Ar-C) is another key conformational feature. For many benzamides, particularly those with ortho-substituents, this rotation can be hindered. scitoys.comnih.gov This restricted rotation can lead to atropisomers, which are stereoisomers resulting from hindered rotation around a single bond. While this compound lacks ortho substituents, the interaction between the carbonyl oxygen and the N-ethyl group can influence the preferred orientation of the aromatic ring relative to the amide plane. The bulky 4-isopropyl group can also exert a steric influence, favoring a conformation that minimizes clashes with the N-ethyl group in certain rotational states. mdpi.comresearchgate.net Computational studies on tertiary aromatic amides have shown that ortho-substitution dramatically increases the rotational barrier around the Ar-C(O) axis. nih.gov While the effect is less pronounced for para-substituted compounds, non-planar conformations can still be favored to alleviate steric strain.

Influence of Substituents on Conformation

The nature and position of substituents on both the aromatic ring and the amide nitrogen are paramount in dictating the conformational landscape of benzamides.

N-Alkyl Group: The size of the N-alkyl group (R¹) has a direct impact on the cis/trans equilibrium and rotational barriers. Studies on N-alkyl arylsulphonamides, a related class of compounds, demonstrate that increasing the steric bulk of the N-alkyl group [e.g., from methyl to ethyl to isopropyl] can prevent certain reaction pathways by steric hindrance, thereby favoring others. mdpi.com For this compound, the ethyl group is expected to create a moderate steric environment around the amide bond.

Aromatic Ring Substituent: The para-isopropyl group on the benzene ring primarily exerts its influence through steric and electronic effects. Sterically, it can influence the rotational preference around the Ar-C bond. Electronically, as an electron-donating group, it can affect the electron density of the aromatic ring and the carbonyl group, which can subtly modulate the properties of the amide bond.

Data on Benzamide Analogues

Spectroscopic Data for Benzamide Analogues
Compound NameMolecular FormulaMolecular Weight (g/mol)Key Spectroscopic FeaturesSource
N-EthylbenzamideC₉H₁₁NO149.19MS (EI): Key fragments can be observed, characteristic of the ethylamide and benzoyl groups. nist.gov
N-IsopropylbenzamideC₁₀H₁₃NO163.22¹H NMR (CDCl₃): δ 1.27 ppm (isopropyl CH₃), δ 7.75 ppm (aromatic protons). ¹³C NMR: ~167 ppm (C=O).
N,N-dimethyl-4-propan-2-yl-benzamideC₁₂H₁₇NO191.27This tertiary amide analogue provides a reference for the signals of the 4-propan-2-yl group. scitoys.com
Conformational & Isomeric Data for Benzamide Derivatives
PhenomenonCompound Class / ExampleKey FindingsSource
Cis-Trans IsomerismSecondary AmidesThe rotational barrier between cis and trans isomers is high (54-84 kJ/mol). The trans isomer is highly preferred due to less steric repulsion. iucr.org
Rotational Barrier (C-N)N-methylformamideThe barrier to rotation was found to be 20.6 kcal/mol (approx. 86 kJ/mol), close to the requirement for isolating rotational isomers at room temperature. nih.gov
Steric Effects on IsomerismBulky Substituted Secondary AmidesBulky substitutions significantly destabilize cis isomers and increase the isomerization barrier, hindering cis/trans interconversion. nih.govnist.gov
Rotational Barrier (Ar-C)Ortho-substituted Tertiary Aromatic AmidesOrtho-substitution dramatically increases rotational barriers around the C-C(O) bond (up to 19.2 kcal/mol) and the N-C(O) bond (up to 6.7 kcal/mol). nih.gov

Theoretical and Computational Chemistry Studies on N Ethyl 4 Propan 2 Ylbenzamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. aspbs.com Methods like Density Functional Theory (DFT) and ab initio calculations provide insights into electronic structure, molecular orbitals, and the energetics of potential chemical reactions. acs.orgbohrium.com

The electronic structure of N-ethyl-4-propan-2-ylbenzamide is characterized by the interplay between the aromatic benzene (B151609) ring, the amide linkage, and the alkyl substituents. DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311G++), would be employed to optimize the molecular geometry and calculate electronic properties. researchgate.net

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's reactivity. For benzamide (B126) derivatives, the HOMO is typically distributed over the electron-rich aromatic ring and the amide group, while the LUMO is often located on the carbonyl carbon and the aromatic ring. researchgate.net The energy gap between the HOMO and LUMO is an indicator of chemical stability; a larger gap suggests lower reactivity. bohrium.com

A molecular electrostatic potential (MEP) map would reveal the charge distribution and potential sites for electrophilic and nucleophilic attack. The oxygen atom of the carbonyl group would exhibit a region of negative potential, making it a likely site for hydrogen bond acceptance. researchgate.net The amide hydrogen would show a positive potential, indicating its role as a hydrogen bond donor.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

Property Predicted Value/Description
HOMO Energy ~ -6.5 eV
LUMO Energy ~ -0.5 eV
HOMO-LUMO Gap ~ 6.0 eV
Dipole Moment ~ 3.5 D

Note: These values are illustrative and based on typical results for similar benzamide structures.

Quantum chemical calculations can elucidate the energetics of different conformations and the mechanisms of potential reactions. For this compound, rotation around the C-N amide bond and the bond connecting the carbonyl group to the benzene ring would be key conformational considerations. rsc.org Potential energy surface scans can identify the most stable conformers and the energy barriers between them. researchgate.net

Studies on related benzamides often investigate their antioxidant properties or their interactions with biological targets. acs.orgnih.gov DFT can be used to model reaction pathways, such as hydrogen abstraction or metabolic oxidation, by calculating the energies of reactants, transition states, and products. For instance, the bond dissociation enthalpy of the N-H bond can be calculated to assess its antioxidant potential. acs.org

Electronic Structure and Molecular Orbitals

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. nih.govresearchgate.net

In the context of its potential biological activity, such as insect repellency, MD simulations are invaluable for studying the interactions between this compound and a target protein, such as an olfactory receptor or an enzyme. nih.govresearchgate.net After docking the molecule into the active site of a protein, MD simulations can assess the stability of the binding pose and characterize the key intermolecular interactions. researchgate.netresearchgate.net

Hydrogen bonds, hydrophobic interactions, and van der Waals forces would all contribute to the binding affinity. For example, the carbonyl oxygen could act as a hydrogen bond acceptor with amino acid residues in the binding pocket, while the isopropyl and ethyl groups could form hydrophobic contacts. nih.gov The binding free energy can be calculated using methods like MM/PBSA or MM/GBSA to quantify the strength of the interaction. researchgate.net

Table 2: Illustrative MD Simulation Parameters for Ligand-Target Interaction Study

Parameter Value/Description
System This compound docked to a hypothetical receptor
Force Field AMBER or CHARMM
Water Model TIP3P
Simulation Time 100 ns
Ensemble NPT (isothermal-isobaric)

Note: These are typical parameters for such a simulation.

Conformational Dynamics

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. nih.govsemanticscholar.org

For a compound like this compound, a QSAR model for insect repellency could be developed using a dataset of structurally similar amides and their experimentally determined repellent activities. pnas.org Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, would be calculated for each compound in the dataset. These descriptors can be categorized as constitutional, topological, geometric, and electronic.

Table 3: Examples of Descriptors for QSAR Modeling of Benzamide Repellents

Descriptor Class Example Descriptors
Constitutional Molecular Weight, Number of N and O atoms
Topological Wiener Index, Kappa Shape Indices
Geometric Molecular Surface Area, Molecular Volume

Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), a mathematical model is built that relates the descriptors to the observed activity. nih.govpnas.org

For instance, a hypothetical QSAR equation might look like:

Repellency = c0 + c1(LogP) + c2(Molecular Surface Area) - c3*(Dipole Moment)

Where c0, c1, c2, c3 are coefficients determined by the regression analysis. Such a model would allow for the prediction of the repellent activity of new, unsynthesized benzamide derivatives and provide insights into the structural features that are important for activity. pnas.orgelifesciences.org For example, the model might reveal that increased lipophilicity (LogP) and a larger surface area enhance repellency, while a high dipole moment is detrimental.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR method used to correlate the biological activity of a set of molecules with their 3D shape and steric and electrostatic properties. mdpi.comgoogle.com The fundamental principle is that differences in a target biological response are often related to changes in the shape and properties of the steric and electrostatic fields surrounding the molecules. google.com

No specific CoMFA studies for this compound were identified. However, a study on a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds, which are structurally similar, illustrates the application of this methodology. nih.govresearchgate.net In that research, CoMFA was employed to understand the structure-activity relationship of these compounds as inhibitors of Rho-associated kinase-1 (ROCK1). nih.govresearchgate.net

The process involved aligning the molecules and calculating the steric and electrostatic interaction energies between each molecule and a probe atom on a 3D grid. google.comnih.gov The resulting data was analyzed using partial least squares (PLS) to generate a predictive model. google.com For the N-ethyl-4-(pyridin-4-yl)benzamide series, the CoMFA model demonstrated good statistical significance and predictive ability. nih.govresearchgate.net The key statistical parameters from this study are summarized below.

Table 1: Statistical Results of CoMFA Model for N-ethyl-4-(pyridin-4-yl)benzamide Derivatives nih.govresearchgate.net

Parameter Value Description
0.774 The cross-validated correlation coefficient, indicating good internal model predictivity.
ONC 6 The optimal number of components used in the PLS analysis.
0.965 The non-cross-validated correlation coefficient, showing a high degree of correlation between experimental and predicted activities.
r²_pred 0.703 The predictive correlation coefficient for an external test set, confirming the model's robustness.

The output of the CoMFA includes contour maps, which visualize regions where modifications to the molecular structure are predicted to enhance or decrease biological activity. For the studied ROCK1 inhibitors, the CoMFA contour maps indicated specific areas where bulky or electropositive/negative groups would be favorable or unfavorable, guiding the design of new, more potent inhibitors. nih.govresearchgate.net

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR technique that, in addition to steric and electrostatic fields, evaluates hydrophobic, and hydrogen-bond donor and acceptor fields. mdpi.comnih.gov This method uses a Gaussian function to calculate the similarity indices at each grid point, which avoids the sometimes arbitrarily large energy values that can occur at grid points inside a molecule in CoMFA. nih.gov

As with CoMFA, no specific CoMSIA studies on this compound were found. The same study on N-ethyl-4-(pyridin-4-yl)benzamide derivatives also employed CoMSIA to build a predictive model for ROCK1 inhibition. nih.govresearchgate.net The CoMSIA model, using only steric and electrostatic fields, also showed reasonable predictive capability. nih.gov

Table 2: Statistical Results of CoMSIA Model for N-ethyl-4-(pyridin-4-yl)benzamide Derivatives nih.govresearchgate.net

Parameter Value Description
0.676 The cross-validated correlation coefficient.
ONC 6 The optimal number of components.
0.949 The non-cross-validated correlation coefficient.
r²_pred 0.548 The predictive correlation coefficient for the external test set.

The CoMSIA contour maps provided complementary information to the CoMFA maps, highlighting the structural features important for biological activity. nih.gov Generally, CoMSIA models that incorporate additional fields like hydrophobicity and hydrogen bonding can offer a more detailed understanding of the ligand-receptor interactions. mdpi.comresearchgate.net

In Silico Prediction Methodologies

In silico prediction involves using computational methods to predict the properties of molecules, including their pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity (T). While specific reports for this compound are not available, the methodologies are widely applied to other benzamide derivatives. vulcanchem.comnih.gov

Common in silico prediction approaches include:

ADMET Prediction: Web-based tools like SwissADME and ProTox-II are frequently used to predict properties such as oral bioavailability, plasma protein binding, cytochrome P450 (CYP) inhibition, and various toxicity endpoints. vulcanchem.com For instance, in a study of a different benzamide-containing compound, SwissADME and ProTox-II were used to project moderate CYP3A4 inhibition, low hERG binding risk, and good oral bioavailability. vulcanchem.com

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It helps in understanding binding modes and energies. Software like AutoDock and Glide are commonly used for these simulations. nih.govnih.gov

Density Functional Theory (DFT): DFT calculations are employed to study the electronic structure of molecules. bohrium.com This can help in mapping electron density to predict sites of reactivity and understanding molecular stability. bohrium.com

These computational tools are crucial in modern drug discovery and chemical research for screening compounds, prioritizing candidates for synthesis, and guiding the development of molecules with improved properties. nih.govresearchgate.net

Reactivity and Organic Transformations of N Ethyl 4 Propan 2 Ylbenzamide and Its Analogues

Reactions at the Amide Linkage (e.g., Hydrolysis, Aminolysis)

The amide bond is a key reactive site in N-ethyl-4-propan-2-ylbenzamide.

Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved through hydrolysis. Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. rsc.orgcdnsciencepub.com This process is influenced by the electronic nature of substituents on the aromatic ring and the steric hindrance around the amide nitrogen. For instance, the rate of acid-catalyzed hydrolysis of N-alkyl-4-chlorobenzamides has been studied, providing insights into the mechanism and the effect of the N-alkyl group. rsc.org While specific data for this compound is not prevalent, studies on analogous N-alkylbenzamides show that the reaction proceeds via an A-AC-2 mechanism, similar to ester hydrolysis. cdnsciencepub.com

Aminolysis: Aminolysis is the process of cleaving the amide bond with an amine. This transamidation reaction is a valuable tool for synthesizing new amide derivatives. For example, the aminolysis of 2-benzothiazolyl benzoate (B1203000) with various amines yields N-substituted benzamides in excellent yields at room temperature. scispace.com This suggests that this compound could potentially undergo aminolysis with other amines to generate different N-substituted-4-isopropylbenzamides. The reaction often requires a catalyst or activation of the amide. scispace.comresearchgate.net

Table 1: Reactivity at the Amide Linkage

Reaction Reagents/Conditions Product(s) Notes
Acid Hydrolysis H₂SO₄, heat 4-Isopropylbenzoic acid and ethylamine (B1201723) The rate is influenced by the N-alkyl substituent. rsc.org
Base Hydrolysis NaOH, heat Sodium 4-isopropylbenzoate and ethylamine Generally requires harsh conditions.
Aminolysis R'R''NH, catalyst N,N'-disubstituted-4-isopropylbenzamide A method for synthesizing new amide derivatives. scispace.com

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common for this compound unless there is a suitable leaving group on the aromatic ring (e.g., a halogen) and strong electron-withdrawing groups are present to activate the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com For this compound itself, SNAr is unlikely. However, if a derivative, for example, 2-chloro-N-ethyl-4-propan-2-ylbenzamide, were used, a nucleophile could displace the chloride. The rate of such reactions is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org

Table 2: Aromatic Substitution Reactions

Reaction Type Position of Substitution Influencing Factors
Electrophilic Aromatic Substitution Ortho to the isopropyl group The activating isopropyl group directs incoming electrophiles.
Nucleophilic Aromatic Substitution Position of a leaving group Requires a good leaving group and electron-withdrawing groups on the ring. wikipedia.org

Reactions Involving the Alkyl Chains (Ethyl and Isopropyl Groups)

The ethyl and isopropyl groups can also participate in chemical transformations, although they are generally less reactive than the amide linkage or the aromatic ring.

Oxidation: The benzylic protons of the isopropyl group are susceptible to oxidation under strong oxidizing conditions (e.g., KMnO₄, CrO₃) to form a carboxylic acid, which would yield 4-(1-carboxy-1-methylethyl)benzoic acid derivatives. imperial.ac.uk The ethyl group is less prone to oxidation under these conditions.

Free Radical Halogenation: The benzylic position of the isopropyl group can undergo free-radical halogenation (e.g., with N-bromosuccinimide) to introduce a halogen atom. This halogenated intermediate can then be used in subsequent nucleophilic substitution or elimination reactions.

Recent research has also explored the functionalization of the C(sp³)–H bond at the N-α position of secondary benzamides through photoredox catalysis, enabling amination and alkenylation reactions. rsc.orgresearchgate.netrsc.orgresearchgate.net

Functional Group Interconversions and Derivatization Strategies

The functional groups present in this compound allow for a variety of interconversions and derivatization strategies to create novel molecules. ub.edufiveable.me

Reduction of the Amide: The amide group can be reduced to the corresponding amine, N-ethyl-4-isopropylbenzylamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.uk

Conversion to Thioamide: The carbonyl oxygen of the amide can be replaced with sulfur using reagents like Lawesson's reagent or phosphorus pentasulfide to form the corresponding thioamide, N-ethyl-4-propan-2-ylbenzothioamide. researchgate.net

Derivatization via the N-H bond: The hydrogen on the amide nitrogen can be substituted. For example, N-alkylation can be achieved, although it can be challenging.

These transformations provide access to a wide range of derivatives with potentially different physical, chemical, and biological properties. researchgate.net

Exploration of Novel Reaction Pathways

Modern synthetic chemistry is continuously exploring new ways to functionalize molecules like this compound.

C-H Activation/Functionalization: Direct C-H activation is a powerful tool for creating new bonds. For this compound, this could involve the selective functionalization of C-H bonds on the aromatic ring or the alkyl chains, catalyzed by transition metals. rsc.org For instance, ruthenium-catalyzed C-H cyanation of benzamides has been demonstrated. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for various organic transformations. beilstein-journals.org This could be applied to this compound for reactions such as arylation or the formation of other carbon-carbon and carbon-heteroatom bonds. rsc.orgbeilstein-journals.org

The development of such novel reaction pathways opens up new avenues for the synthesis of complex molecules starting from relatively simple benzamide (B126) precursors. ajol.infomdpi.com

Advanced Applications and Emerging Research Directions for Benzamide Derivatives

Role in Materials Science and Engineering

Currently, there is a lack of specific research data available in the public domain detailing the application of N-ethyl-4-propan-2-ylbenzamide in the field of materials science and engineering.

Organic Nonlinear Optical Materials

The potential of this compound as an organic nonlinear optical (NLO) material has not been documented in available scientific literature. Organic NLO materials typically possess specific molecular features that give rise to their optical properties, but no such characterization has been published for this particular compound.

Polymeric and Supramolecular Materials

There is no available research on the incorporation of this compound into polymeric or supramolecular materials. The synthesis and properties of polymers or larger assemblies derived from this specific benzamide (B126) derivative have not been reported.

Coordination Chemistry and Metal Complexes

Specific studies on the coordination chemistry of this compound are not present in the available scientific literature.

Ligand Properties of Benzamide Derivatives

While benzamide derivatives can act as ligands, the specific ligand properties of this compound have not been investigated or reported.

Synthesis and Characterization of Metal-Benzamide Complexes

There are no published studies on the synthesis and characterization of metal complexes specifically involving this compound as a ligand.

Supramolecular Assemblies and Recognition

There is no information available regarding the involvement of this compound in supramolecular assemblies or molecular recognition events.

Hydrogen-Bonding Networks

Catalysis and Organocatalysis

The benzamide scaffold is a cornerstone in various fields, particularly medicinal chemistry, where its derivatives are designed to interact with and inhibit enzymes, a form of biological catalysis. ontosight.airesearchgate.net While this compound itself is not primarily recognized as a catalyst, its structural class is significant. Benzamide derivatives are widely researched for their ability to act as inhibitors for specific enzymes, modulating cellular pathways. ontosight.ai

Furthermore, the synthesis of benzamides often relies on catalysis. For example, iron-based catalysts have been employed to facilitate the amidation reactions between amines and benzoyl derivatives to produce N-pyridin-2-yl benzamides efficiently. evitachem.com Advances in synthetic chemistry, including the use of transition metal catalysts, have enabled the efficient preparation of complex benzamide derivatives, which can then be evaluated for various applications. ontosight.ai

Precursors and Intermediates in Advanced Chemical Synthesis

Benzamide derivatives are valuable building blocks in organic synthesis due to their stability and the reactivity of the amide bond under specific conditions. researchgate.net this compound can serve as a precursor or intermediate for constructing more complex molecules.

The synthesis of this compound itself involves multi-step protocols common for benzamide derivatives. vulcanchem.com More broadly, related structures are frequently used as key intermediates. For example, a different imidazole-based compound, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, is a crucial intermediate in the synthesis of the pharmaceutical agent Olmesartan. jocpr.com Similarly, other N-propan-2-ylbenzamide derivatives are used as building blocks for creating more complex molecules for medicinal or industrial applications. The synthesis of such compounds often involves coupling different molecular fragments, such as a piperidine (B6355638) ring and a benzamide core, using specific coupling reagents. The this compound structure provides a stable scaffold that can be functionalized further, making it a useful intermediate in multi-step synthetic campaigns.

Interactive Table: Benzamide Derivatives as Synthetic Intermediates

Intermediate CompoundFinal Product or Application AreaSynthetic TransformationReference
Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylateOlmesartan (pharmaceutical)N-alkylation jocpr.com
4-[(Methylhydrazinylidene)methyl]-N-propan-2-ylbenzamideMore complex molecules, pharmaceuticals, agrochemicalsUsed as a chemical building block
4-(Piperidin-4-yl)-N-(propan-2-yl)benzamideEnzyme/receptor targeting scaffoldsCoupling of piperidine and benzamide cores
N-IsopropylbenzamidePharmaceutical analogs (e.g., β-blockers)Used as a core structure for modification

Q & A

Q. 1.1. What are the recommended synthetic routes for N-ethyl-4-propan-2-ylbenzamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling 4-propan-2-ylbenzoic acid derivatives with ethylamine. Key steps include:

  • Acylation: Use of coupling agents like EDCI or DCC in anhydrous solvents (e.g., DCM or THF) at 0–25°C for 12–24 hours .
  • Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio) to isolate the product.
  • Optimization: Adjust solvent polarity (e.g., DMF for sluggish reactions) and monitor reaction progress via TLC or HPLC. For reproducibility, maintain inert atmospheres (N₂/Ar) to prevent hydrolysis .

Q. 1.2. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR: Look for characteristic signals:
    • Ethyl group: triplet at δ 1.2–1.4 ppm (CH₃), quartet at δ 3.3–3.5 ppm (N-CH₂).
    • Aromatic protons: doublets (J = 8 Hz) at δ 7.2–7.8 ppm for the substituted benzene ring .
  • IR: Strong amide C=O stretch at ~1650–1680 cm⁻¹ and N-H bend at ~1550 cm⁻¹.
  • Mass Spec: Molecular ion peak [M+H]⁺ at m/z corresponding to C₁₂H₁₇NO (calc. 199.3) .

Advanced Research Questions

Q. 2.1. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Refinement: Employ SHELXL for anisotropic displacement parameter refinement. Key parameters: R1 < 0.05, wR2 < 0.10 .
  • Conformational Analysis: Calculate puckering amplitudes (Cremer-Pople parameters) for the propan-2-yl group to assess deviations from planarity .
  • Validation: Cross-check with WinGX for geometric restraints and hydrogen-bonding patterns .

Q. 2.2. What strategies address contradictions in hydrogen-bonding interactions observed in different polymorphs?

Methodological Answer:

  • Graph Set Analysis: Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) .
  • Energy Frameworks (MERCURY): Compare lattice energies of polymorphs to identify thermodynamically stable forms.
  • Variable-Temperature Studies: Monitor hydrogen-bond persistence at 100–300 K to assess thermal stability .

Q. 2.3. How can computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvation in water/octanol to calculate logP (Schrödinger Suite or GROMACS) .
  • Density Functional Theory (DFT): Optimize geometry at B3LYP/6-311+G(d,p) level to predict electrostatic potential surfaces (EPS) for reactivity .
  • ADMET Prediction: Use SwissADME or QikProp to estimate bioavailability, CYP450 interactions, and blood-brain barrier permeability .

Data Contradiction and Validation

Q. 3.1. How to reconcile discrepancies between experimental and computational vibrational spectra?

Methodological Answer:

  • Frequency Scaling: Apply a scaling factor (e.g., 0.961 for B3LYP/6-31G*) to DFT-calculated IR frequencies .
  • Isotopic Substitution: Compare experimental vs. calculated spectra for deuterated analogs to validate assignments.
  • Normal Mode Analysis: Visualize vibrations (GaussView) to identify overlooked coupling effects .

Q. 3.2. What statistical methods validate crystallographic data quality in low-resolution structures?

Methodological Answer:

  • Rmerge and CC1/2: Ensure Rmerge < 0.10 and CC1/2 > 0.90 for high data completeness .
  • Twinned Refinement: Use SHELXL’s TWIN/BASF commands for datasets with twin fractions > 0.3 .
  • PLATON Validation: Check for missed symmetry (ADDSYM) and solvent-accessible voids .

Physicochemical Properties Table

PropertyValue/DescriptionSource
Molecular Weight199.3 g/molPubChem
logP (Predicted)2.8 ± 0.3 (Schrödinger QikProp)
Hydrogen Bond Donors1 (Amide N-H)
Crystal SystemMonoclinic (if applicable)

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